molecular formula C9H9N3O3 B1518841 7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1049873-68-8

7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1518841
CAS No.: 1049873-68-8
M. Wt: 207.19 g/mol
InChI Key: PYNPYZGKSOKJMJ-UHFFFAOYSA-N
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Description

7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,10H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a predicted density of approximately 1.6 g/cm^3 and a predicted refractive index of n 20D 1.71 . It is stored at room temperature .

Scientific Research Applications

Synthesis of Pyrazolo[1,5-a]pyrimidines

Takei, Yasuda, and Takagaki (1979) developed a synthetic route for 3,7-Dihydroxy- and 3-substituted 7-hydroxypyrazolo[4,3-d]pyrimidines from diethyl oxaloacetate and ethyl acylpyruvates. They utilized ethyl 4-amino-5-oxo-2-pyrazoline-3-carboxylate hydrochloride and ethyl 5-substituted 4-amino-3-pyrazolecarboxylates for the synthesis (H. Takei, N. Yasuda, H. Takagaki, 1979).

Regioselective Synthesis of 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides

A study by Drev et al. (2014) detailed the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting a regioselective approach. They first prepared methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate and then treated it with POCl3 to obtain a highly reactive 7-chloro derivative, which was further reacted with various reagents to yield 7-substituted derivatives (Miha Drev et al., 2014).

Structural Analysis and Characterization

X-Ray Analysis of Pyrazolo[1,5-a]pyrimidines

Clayton et al. (1980) conducted X-ray analysis on specific pyrazolo[1,5-a]pyrimidines, providing valuable structural data and confirming the product's identity through carbon-13 chemical shift values. This research adds to the understanding of the structural aspects of these compounds (J. P. Clayton et al., 1980).

Biological Activities

Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidines

Al-Turkistani et al. (2011) synthesized a series of novel uracils and pyrimidine derivatives and tested them for antimicrobial activities. Their findings provide insights into the potential applications of these compounds in combating microbial infections (A. A. Al-Turkistani et al., 2011).

Antischistosomal Activity

Senga et al. (1975) synthesized various pyrazolo[1,5-a]pyrimidines and tested their antischistosomal activity against Schistosoma mansoni. Their research indicates the potential of these compounds in treating infections caused by this parasite (K. Senga et al., 1975).

Mechanism of Action

The mechanism of action for this compound is not specified in the retrieved data. Pyrimidines, in general, have been studied for their various pharmacological effects .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Properties

IUPAC Name

7-ethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-6-5(9(14)15)4-10-7-3-8(13)11-12(6)7/h3-4H,2H2,1H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNPYZGKSOKJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NC2=CC(=O)NN21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 5
7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 6
7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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